4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a 4-fluoro group and a 2-methyl group. The sulfonamide nitrogen is linked via an ethyl chain to a 1,3-thiazole ring, which is further substituted with a 3-fluorophenyl group at the 2-position.
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-9-15(20)5-6-17(12)26(23,24)21-8-7-16-11-25-18(22-16)13-3-2-4-14(19)10-13/h2-6,9-11,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGLGWMKNSSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of Fluorine Substituents: Fluorination reactions can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Sulfonamide Formation: The sulfonamide group can be introduced through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Bromine, nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the benzene ring.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide exhibit significant biological activities:
- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis by acting as an inhibitor of dihydropteroate synthase. This mechanism is crucial in the development of antimicrobial agents targeting bacterial infections .
- Anticancer Properties : Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its effectiveness in targeting specific cancer pathways .
- Cardiovascular Effects : The compound's ability to modulate specific receptors involved in cardiovascular function suggests potential applications in treating heart diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of sulfonamide derivatives, including 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. The results suggest that further development could lead to novel anticancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key structural analogs include sulfonamide-thiazole hybrids with variations in substituents on the benzene ring or thiazole moiety. These modifications influence physicochemical properties, binding affinity, and metabolic stability.
Structural Analogs and Modifications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (G570-0103)
- Structural Differences :
- Thiazole substitution: 4-methyl group (vs. unsubstituted in the target compound).
- Benzene sulfonamide: 2,4,6-trimethyl (vs. 4-fluoro-2-methyl).
- Implications :
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide (G573-0086)
- Structural Differences :
- Benzene sulfonamide: 3,4-dimethoxy (vs. 4-fluoro-2-methyl).
- Reduced fluorination may lower metabolic stability compared to the target compound .
Physicochemical and Spectral Comparisons
| Property | Target Compound | G570-0103 | G573-0086 |
|---|---|---|---|
| Molecular Weight (g/mol) | 418.55 | 418.55 | 422.5 |
| Key Functional Groups | 4-F, 2-CH₃, thiazole | 2,4,6-CH₃, 4-CH₃-thiazole | 3,4-OCH₃, thiazole |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~4.2 | ~3.5 |
| IR Spectral Features | νC=S (~1250 cm⁻¹), νSO₂ (~1350 cm⁻¹) | Similar C=S/SO₂ bands | Additional νOCH₃ (~2850 cm⁻¹) |
Biological Activity
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications for drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid can be represented as follows:
This structure includes a pyrimidine ring and a boronic acid functional group, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that boronic acids, including (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid, exhibit anticancer properties. These compounds have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For example, studies have demonstrated that certain boronic acids can selectively induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Boronic acids can interfere with bacterial cell wall synthesis and biofilm formation, making them potential candidates for treating bacterial infections. In vitro assays have shown that (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid exhibits significant activity against various bacterial strains .
Enzyme Inhibition
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid acts as an inhibitor of certain enzymes, particularly serine proteases. By binding to the active site of these enzymes, it can modulate their activity, which is beneficial in conditions where protease activity is dysregulated, such as in inflammatory diseases .
- Reversible Binding : The boronic acid moiety allows for reversible binding to diol-containing biomolecules, influencing various biological pathways.
- Proteasome Inhibition : By inhibiting the proteasome, these compounds disrupt protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells.
- Antibacterial Mechanism : The interference with bacterial cell wall synthesis is attributed to the ability of boronic acids to mimic natural substrates involved in peptidoglycan biosynthesis.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM for breast cancer cells .
Study 2: Antimicrobial Activity
In a separate investigation, (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid exhibited potent antibacterial activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 32 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .
Data Tables
Q & A
Q. What synthetic strategies are recommended for preparing 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of 3-fluorophenyl thiourea derivatives with α-haloketones under reflux in ethanol or THF to form the thiazole core .
Sulfonamide Coupling : Reacting the thiazole-ethyl intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Key Optimization Parameters :
- Temperature control during sulfonamide coupling to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. What analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the sulfonamide-thiazole linkage (e.g., bond angles and torsion angles) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Peaks for fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and sulfonamide (δ 2.4–2.6 ppm for methyl groups) .
- ¹⁹F NMR : Distinct signals for aromatic fluorine (-110 to -120 ppm) and sulfonamide fluorine (-60 to -70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
Methodological Answer:
- HPLC Analysis : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; purity >98% is acceptable for biological assays .
- Stability Testing :
- Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis.
- Monitor degradation via LC-MS over 72 hours at 25°C .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position, thiazole substitution) influence this compound’s enzyme inhibition potency?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Position : Para-fluorine on the benzene sulfonamide enhances lipophilicity (logP ~3.2) and target binding, while meta-fluorine on the thiazole ring improves metabolic stability .
- Thiazole Substitution : Replacing the ethyl linker with propyl reduces IC₅₀ by 40% in kinase inhibition assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate steric bulk at the sulfonamide group with reduced binding pocket occupancy .
Q. What experimental approaches resolve contradictions in reported biological activity (e.g., IC₅₀ variability across assays)?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (e.g., 10 µM) in kinase inhibition assays .
- Include positive controls (e.g., staurosporine for kinase studies) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Q. How can researchers validate target engagement and off-target effects in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts after compound treatment .
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR, CDK2) .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to confirm specificity .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce acetyl-protected sulfonamide groups to enhance oral bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
Q. How can crystallographic data guide the optimization of this compound’s solubility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
